Cas no 676557-41-8 (ethyl 2,2-diethoxy-3-oxopropanoate)
ethyl 2,2-diethoxy-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 2,2-diethoxy-3-oxo-, ethyl ester
- ethyl 2,2-diethoxy-3-oxopropanoate
- 676557-41-8
- ethyl2,2-diethoxy-3-oxopropanoate
- 984-481-0
- EN300-364564
- BCB55741
-
- Inchi: 1S/C9H16O5/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h7H,4-6H2,1-3H3
- InChI Key: MYVHTPMUCKHXOP-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(OCC)(OCC)C=O
Computed Properties
- Exact Mass: 204.09977361Da
- Monoisotopic Mass: 204.09977361Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.8Ų
ethyl 2,2-diethoxy-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E903130-10mg |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E903130-50mg |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E903130-100mg |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Ambeed | A1104943-1g |
Ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 1g |
$755.0 | 2025-04-17 | |
| Enamine | EN300-364564-0.05g |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
| Enamine | EN300-364564-0.1g |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
| Enamine | EN300-364564-0.25g |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 0.25g |
$524.0 | 2023-03-02 | |
| Enamine | EN300-364564-0.5g |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 0.5g |
$824.0 | 2023-03-02 | |
| Enamine | EN300-364564-1.0g |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-364564-2.5g |
ethyl 2,2-diethoxy-3-oxopropanoate |
676557-41-8 | 95% | 2.5g |
$2071.0 | 2023-03-02 |
ethyl 2,2-diethoxy-3-oxopropanoate Suppliers
ethyl 2,2-diethoxy-3-oxopropanoate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on ethyl 2,2-diethoxy-3-oxopropanoate
Recent Advances in the Application of Ethyl 2,2-diethoxy-3-oxopropanoate (CAS: 676557-41-8) in Chemical Biology and Pharmaceutical Research
Ethyl 2,2-diethoxy-3-oxopropanoate (CAS: 676557-41-8) is a versatile chemical intermediate that has garnered significant attention in recent years due to its applications in organic synthesis, medicinal chemistry, and drug discovery. This compound, characterized by its unique diethoxy and oxopropanoate functional groups, serves as a key building block for the synthesis of various heterocyclic compounds and bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of ethyl 2,2-diethoxy-3-oxopropanoate as a precursor for the synthesis of pyrazole derivatives with potent antimicrobial activity. The study demonstrated that the compound's reactivity allows for efficient cyclization reactions, yielding pyrazole scaffolds that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. These findings underscore the compound's utility in addressing the growing challenge of antibiotic resistance.
Another notable application of ethyl 2,2-diethoxy-3-oxopropanoate was reported in a 2022 ACS Chemical Biology article, where it was employed in the synthesis of novel kinase inhibitors. The study revealed that the compound's ability to form stable enolate intermediates facilitates the construction of complex heterocyclic structures, which are often critical for achieving high binding affinity to kinase targets. This research has opened new avenues for the development of targeted cancer therapies, particularly for tumors with dysregulated kinase signaling pathways.
Recent advancements in synthetic methodology have also expanded the utility of ethyl 2,2-diethoxy-3-oxopropanoate. A 2023 Organic Letters publication described a novel one-pot cascade reaction utilizing this compound to access highly functionalized pyrrole derivatives. The reaction proceeds under mild conditions and offers excellent yields, making it an attractive strategy for the rapid assembly of diverse compound libraries for high-throughput screening in drug discovery programs.
From a mechanistic perspective, computational studies have provided insights into the reactivity of ethyl 2,2-diethoxy-3-oxopropanoate. Density functional theory (DFT) calculations published in Journal of Physical Chemistry A (2023) have elucidated the compound's preferred tautomeric forms and the electronic factors governing its nucleophilic reactivity. These theoretical studies complement experimental findings and aid in the rational design of new synthetic applications for this versatile building block.
In the pharmaceutical industry, ethyl 2,2-diethoxy-3-oxopropanoate has found application in the synthesis of several drug candidates currently in clinical trials. Its role as a key intermediate in the production of potential treatments for metabolic disorders and neurodegenerative diseases highlights its importance in modern medicinal chemistry. The compound's favorable physicochemical properties, including good solubility and stability, contribute to its widespread use in both academic and industrial settings.
Looking forward, researchers anticipate that ethyl 2,2-diethoxy-3-oxopropanoate will continue to play a significant role in chemical biology and drug discovery. Its versatility as a synthetic building block, combined with recent methodological advances in its application, positions this compound as a valuable tool for accessing structurally diverse and biologically active molecules. Future research directions may include exploring its use in the synthesis of covalent inhibitors, PROTACs, and other emerging therapeutic modalities.
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